molecular formula C8H7F2NO B3032366 3',5'-Difluoroacetophenone oxime CAS No. 149773-89-7

3',5'-Difluoroacetophenone oxime

Cat. No.: B3032366
CAS No.: 149773-89-7
M. Wt: 171.14 g/mol
InChI Key: OLANPVRYDYBVJT-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5’-Difluoroacetophenone oxime: is a chemical compound with the molecular formula C8H7F2NO It is an oxime derivative of 3’,5’-difluoroacetophenone, characterized by the presence of two fluorine atoms on the phenyl ring and an oxime functional group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Difluoroacetophenone oxime typically involves the reaction of 3’,5’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

3’,5’-Difluoroacetophenone+Hydroxylamine Hydrochloride3’,5’-Difluoroacetophenone Oxime+HCl\text{3',5'-Difluoroacetophenone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{3',5'-Difluoroacetophenone Oxime} + \text{HCl} 3’,5’-Difluoroacetophenone+Hydroxylamine Hydrochloride→3’,5’-Difluoroacetophenone Oxime+HCl

Industrial Production Methods: While specific industrial production methods for 3’,5’-Difluoroacetophenone oxime are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3’,5’-Difluoroacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3’,5’-difluoronitrosobenzene.

    Reduction: Formation of 3’,5’-difluoroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3’,5’-Difluoroacetophenone oxime is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, 3’,5’-Difluoroacetophenone oxime is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making 3’,5’-Difluoroacetophenone oxime a candidate for drug development.

Industry: In the industrial sector, 3’,5’-Difluoroacetophenone oxime is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Comparison with Similar Compounds

  • 3’,4’-Difluoroacetophenone
  • 4’-Fluoroacetophenone
  • 2,5-Difluoroacetophenone

Comparison: 3’,5’-Difluoroacetophenone oxime is unique due to the presence of both fluorine atoms on the meta positions of the phenyl ring and the oxime functional group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The specific positioning of the fluorine atoms can influence the compound’s electronic distribution and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

149773-89-7

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(NZ)-N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7F2NO/c1-5(11-12)6-2-7(9)4-8(10)3-6/h2-4,12H,1H3/b11-5-

InChI Key

OLANPVRYDYBVJT-WZUFQYTHSA-N

SMILES

CC(=NO)C1=CC(=CC(=C1)F)F

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC(=C1)F)F

Canonical SMILES

CC(=NO)C1=CC(=CC(=C1)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Difluoroacetophenone oxime
Reactant of Route 2
3',5'-Difluoroacetophenone oxime
Reactant of Route 3
3',5'-Difluoroacetophenone oxime
Reactant of Route 4
3',5'-Difluoroacetophenone oxime
Reactant of Route 5
3',5'-Difluoroacetophenone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.